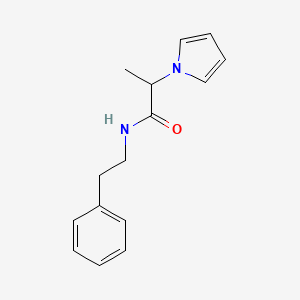

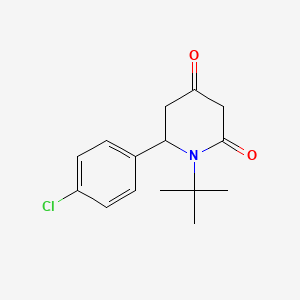

![molecular formula C24H21N3O6S B2701288 (2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide CAS No. 902298-26-4](/img/structure/B2701288.png)

(2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

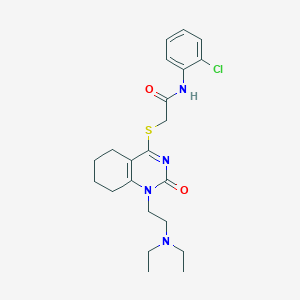

This compound is a derivative of chromene, a chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring. It also contains phenylsulfonyl and dimethoxyphenyl groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized by combining phenylsulfonyl derivatives with other compounds . For example, blue thermally activated delayed fluorescence molecules based on bis(phenylsulfonyl)benzene were synthesized by combining 3,6-di-tert-butylcarbazole with 1,4-bis(phenylsulfonyl)benzene and 1,3-bis(phenylsulfonyl)benzene .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the chromene ring and the various substituents. The phenylsulfonyl and dimethoxyphenyl groups would likely contribute to the overall structure .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polymers

Aromatic polyamides synthesized from ether-sulfone-dicarboxylic acids demonstrate significant solubility in polar solvents and show high thermal stability, with distinct glass transition temperatures recorded between 212–272°C. These polyamides offer potential in the development of materials with high thermal resistance and durability, applicable in various industrial contexts (Hsiao & Huang, 1997).

Anticancer and Antioxidant Agents

The synthesis of N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides utilizing ultrasound irradiation presents a green chemistry approach, yielding compounds with promising cytotoxic and antioxidant properties. This highlights potential therapeutic applications, particularly in targeting specific cancer cell lines and combating oxidative stress (Ali et al., 2021).

Chemosensor Development

The design of fluorescence chemosensors based on coumarin fluorophores demonstrates an innovative approach to detecting Cu2+ and H2PO4− ions with high sensitivity and selectivity. This research underlines the potential of such chemosensors in environmental monitoring and biomedical diagnostics, emphasizing the utility of (2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide derivatives in analytical chemistry (Meng et al., 2018).

Antimicrobial Applications

The synthesis of novel compounds incorporating the this compound moiety and their evaluation for antimicrobial activity showcase potential in developing new antimicrobial agents. Such research is pivotal in addressing the growing concern of antibiotic resistance, indicating a promising avenue for the discovery of new therapeutic agents (Darwish et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,5-dimethoxyphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S/c1-31-18-13-17(14-19(15-18)32-2)25-23(28)21-12-16-8-6-7-11-22(16)33-24(21)26-27-34(29,30)20-9-4-3-5-10-20/h3-15,27H,1-2H3,(H,25,28)/b26-24- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELRAPFKVLZITR-LCUIJRPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2701205.png)

![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)

![[1-(Triazol-2-yl)cyclopropyl]methanol](/img/structure/B2701221.png)

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2701224.png)

![8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2701228.png)